1-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound belonging to the pyrrolopyridine family. This compound features a fused ring system composed of a pyrrole and a pyridine ring, making it of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. The compound is identified by the CAS number 219834-79-4 and is utilized as a building block for synthesizing more complex heterocyclic compounds.
This compound is classified under heterocyclic organic compounds, specifically those containing nitrogen atoms in their ring structures. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis. The compound has garnered attention for its potential therapeutic uses, particularly in the fields of oncology and neurology .
The synthesis of 1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine typically involves cyclization reactions of suitable precursors. A common method includes the reaction of 2-aminopyridine with an aldehyde or ketone under acidic or basic conditions. The reaction often employs solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide to facilitate the cyclization process.
In industrial settings, optimized reaction conditions are crucial for maximizing yield and purity. Techniques such as continuous flow reactors are increasingly used to control parameters like temperature and pressure during synthesis, allowing for efficient large-scale production .
The molecular formula of 1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is C8H9N, with a molecular weight of approximately 135.16 g/mol. The compound's structure can be represented using various chemical notation systems:
The structure features a five-membered pyrrole ring fused to a six-membered pyridine ring, contributing to its unique chemical properties and reactivity patterns .
1-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine can undergo several types of chemical reactions:
The specific products formed depend on the reagents and conditions employed during these reactions. For instance, oxidation may yield N-oxides while substitution can lead to diverse derivatives .
The mechanism of action for 1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine involves interactions with specific molecular targets within biological systems. Research indicates that it may inhibit certain enzymes or receptors, modulating various biological processes. The precise mechanism varies based on the intended application and biological target involved. For example, some derivatives have shown potential as inhibitors at the colchicine-binding site in tubulin polymerization assays, highlighting their anticancer properties .
The physical properties of 1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine include:
Property | Value |
---|---|
Molecular Formula | C8H9N |
Molecular Weight | 135.16 g/mol |
Boiling Point | Not specified |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Chemical properties include its ability to undergo oxidation, reduction, and substitution reactions under appropriate conditions. The compound's stability is influenced by its fused ring system which provides a degree of rigidity compared to other flexible organic molecules .
The applications of 1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine are diverse:
Research continues to explore its pharmacological properties and potential therapeutic applications in treating various diseases .
Pyrrolopyridines represent a class of bicyclic heterocycles formed by fusion of pyrrole and pyridine rings, existing in six distinct isomeric forms. Among these, the pyrrolo[3,2-c]pyridine isomer exhibits unique spatial and electronic properties that confer specific bioactivity profiles. The 1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine variant (C₈H₁₀N₂, CID 20594176) features a partially saturated pyrrole ring, enhancing planarity and reducing conformational flexibility compared to its unsaturated counterparts [1] [4]. This structural modification significantly influences pharmacokinetic properties, including membrane permeability and metabolic stability, as evidenced by computational analyses showing a topological polar surface area (TPSA) of 17.82 Ų and consensus LogP of 1.29 for the related 1-methyl-1H-pyrrolo[3,2-c]pyridine [9]. The isomer’s hydrogen bond acceptor capacity (positioned at the pyridine nitrogen) and hydrophobic character enable optimal interactions with biological targets, particularly protein kinases and tubulin polymers, distinguishing it pharmacologically from other isomers like pyrrolo[2,3-b]pyridine (7-azaindole) or pyrrolo[3,4-c]pyridine [4] [8].
Table 1: Comparative Structural Properties of Pyrrolopyridine Isomers
Isomer | Nitrogen Positions | Key Bioactive Derivatives | Dominant Pharmacological Activity |
---|---|---|---|
Pyrrolo[3,2-c]pyridine | 1,3,5,7-tetraaza | 1-methyl-2,3-dihydro derivatives | Kinase inhibition, Tubulin binding |
Pyrrolo[3,4-c]pyridine | 1,3,5,8-tetraaza | 4-phenoxy-6-methyl-dione derivatives | Aldose reductase inhibition, GPR119 agonism |
Pyrrolo[2,3-b]pyridine | 1,3,4,7-tetraaza | Foretinib analogs | c-Met kinase inhibition |
The therapeutic exploration of pyrrolo[3,2-c]pyridine derivatives originated from natural product-inspired designs, particularly following the identification of variolin B (a pyrrolo[3,2-b]pyridine alkaloid) from Antarctic sponges. Early synthetic efforts focused on unsaturated scaffolds, but the 2,3-dihydro variants emerged as strategic innovations to improve metabolic stability and target affinity [4]. Seminal work by Da Settimo et al. (1994) demonstrated the scaffold’s versatility through 6-methylpyrrolo[3,4-c]pyridine-1,3-dione derivatives exhibiting aldose reductase inhibition (IC₅₀ = 1.4–2.5 μM), though these were not advanced clinically due to bioavailability challenges [4]. The paradigm shifted toward oncology applications circa 2010, when ring-constrained derivatives like 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines were synthesized as stabilized analogs of combretastatin A-4 (CA-4). Compound 10t from this series demonstrated exceptional antiproliferative activity (IC₅₀ = 0.12–0.21 μM across HeLa, SGC-7901, and MCF-7 cell lines), validating the scaffold’s potential for tubulin-targeted therapies [2]. Parallel developments produced diarylureas incorporating pyrrolo[3,2-c]pyridine cores, such as compound 8g, which showed nanomolar potency (IC₅₀ < 0.1 μM) against melanoma cell lines, outperforming sorafenib [5].
Bicyclic heterocycles like pyrrolo[3,2-c]pyridine serve as privileged scaffolds in medicinal chemistry due to their ability to mimic purine bases and engage diverse biological targets through multipoint binding. The 1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine nucleus enables three key pharmacological mechanisms:
Table 2: Target-Specific Activities of Pyrrolo[3,2-c]pyridine Derivatives
Biological Target | Representative Compound | Activity Profile | Mechanistic Insight |
---|---|---|---|
Tubulin Colchicine Site | 10t | IC₅₀ = 0.12 μM (HeLa); 80% polymerization inhibition at 3 μM | Hydrogen bonding with Thrα179/Asnβ349 |
FMS Kinase (CSF-1R) | 1r | IC₅₀ = 30 nM (kinase); 84 nM (BMDM cells) | Selectivity over 40-kinase panel (≤10% inhibition) |
c-Met Kinase | 22g | IC₅₀ = 1.32–6.27 μM (HepG2, MCF-7, PC-3) | Competitive ATP binding, pyridazinone linker |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1